molecular formula C25H26FN3O3 B2670911 (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1351648-07-1

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2670911
CAS No.: 1351648-07-1
M. Wt: 435.499
InChI Key: SXOIEOIKYNGCTP-UHFFFAOYSA-N
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Description

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the piperidine ring: This can be synthesized via reductive amination or other cyclization methods.

    Coupling with the tetrahydropyran moiety: This final step might involve a Friedel-Crafts acylation or similar coupling reaction to attach the tetrahydropyran ring to the piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, this compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its ability to cross biological membranes and interact with cellular targets is of particular interest.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
  • (4-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Uniqueness

The uniqueness of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c26-21-8-6-18(7-9-21)22-27-28-23(32-22)19-10-14-29(15-11-19)24(30)25(12-16-31-17-13-25)20-4-2-1-3-5-20/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIEOIKYNGCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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